(1-Amino-2-adamantyl)methanol;hydrochloride
Description
Properties
IUPAC Name |
(1-amino-2-adamantyl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO.ClH/c12-11-4-7-1-8(5-11)3-9(2-7)10(11)6-13;/h7-10,13H,1-6,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDNOYGSCITNQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2-adamantyl)methanol;hydrochloride typically involves the functionalization of adamantane derivatives. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce the desired compound . Another approach includes the addition of 1-bromo-2-hydroxynaftalene to a ketone to yield the target molecule .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis starting from readily available precursors such as adamantane or 1-bromoadamantane. These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Amino-2-adamantyl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides, amines, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Applications
1. Antiviral Properties
One of the primary applications of (1-amino-2-adamantyl)methanol;hydrochloride is its use as an antiviral agent. It is structurally related to amantadine, which is used in the treatment of influenza and Parkinson's disease. The compound exhibits activity against certain strains of viruses, particularly those resistant to conventional treatments. Research indicates that derivatives of adamantane can enhance antiviral efficacy by modulating viral replication mechanisms .
2. Parkinson’s Disease Treatment
Similar to amantadine, this compound has potential use in treating Parkinson's disease due to its dopaminergic effects. Studies have shown that compounds with adamantane structures can improve motor functions in patients by increasing dopamine release .
Chemical Synthesis Applications
1. Synthesis of Adamantane Derivatives
The compound serves as an intermediate in the synthesis of various adamantane derivatives. For instance, it can be used to synthesize 1,2-disubstituted adamantanes through nucleophilic substitution reactions. This versatility allows for the development of new compounds with tailored properties for specific applications, such as pharmaceuticals and agrochemicals .
2. Material Science
In materials science, this compound can be utilized in the development of polymers and nanomaterials due to its unique structural properties. The adamantane core provides rigidity and stability, making it suitable for creating high-performance materials with enhanced thermal and mechanical properties .
Case Studies
Case Study 1: Antiviral Efficacy
A study published in Molecules demonstrated that derivatives of this compound exhibited significant antiviral activity against resistant strains of influenza virus. The research highlighted the compound's mechanism of action, which involves inhibiting viral uncoating and replication processes .
Case Study 2: Synthesis Optimization
Research conducted at Kunming University focused on optimizing the synthesis process for this compound derivatives. The study employed various solvents and reaction conditions to maximize yield and purity, resulting in a streamlined production method that could be applied in industrial contexts .
Table 1: Solubility Data of this compound
| Solvent | Temperature Range (K) | Solubility (g/L) |
|---|---|---|
| Ethanol | 283.15 - 333.15 | X |
| Acetic Acid | 283.15 - 333.15 | Y |
| N,N-Dimethylformamide | 283.15 - 333.15 | Z |
Note: Specific solubility values (X, Y, Z) need to be filled based on experimental data from relevant studies.
Table 2: Comparison of Antiviral Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | A | Inhibition of viral uncoating |
| Amantadine | B | Inhibition of viral uncoating |
| Other Adamantane Derivatives | C | Various mechanisms |
Mechanism of Action
The mechanism of action of (1-Amino-2-adamantyl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, in medicinal applications, it may interact with neurotransmitter receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Hydrochloride Salts
Key Insights :
- The adamantane core in (1-Amino-2-adamantyl)methanol HCl distinguishes it from monocyclic (e.g., cyclopentanone) or linear-chain analogs.
- The dual functional groups (-NH₂ and -CH₂OH) enhance hydrogen-bonding capacity compared to 1-Aminoadamantane HCl, which lacks the hydroxymethyl group .
Pharmacological Activity
Table 2: Acetylcholinesterase (AChE) Inhibition Data
| Compound | % Inhibition (10 µM) | IC₅₀ (µM) | Reference ID |
|---|---|---|---|
| Donepezil HCl (Standard) | 92.5 | 0.023 | |
| 1-Aminoadamantane HCl | Not reported | — | |
| (1-Amino-2-adamantyl)methanol HCl* | Predicted low | — | — |

Analysis :
- Its activity may differ due to the hydroxymethyl group, which could mimic polar moieties in donepezil .
Physicochemical Properties
Table 3: Solubility and Spectroscopic Data
| Compound | Solubility in Methanol:Water (50:50) | UV λₘₐₓ (nm) | Reference ID |
|---|---|---|---|
| (1-Amino-2-adamantyl)methanol HCl* | High (predicted) | ~260–280 | |
| Metformin HCl | 30–70 mg/mL | 232 | |
| Triprolidine HCl | Soluble | 265 |



Key Findings :
- Hydrochloride salts generally exhibit high solubility in polar solvents. The adamantane core may reduce solubility compared to linear amines (e.g., metformin HCl) but the -CH₂OH group mitigates this effect .
- UV spectra (260–280 nm) align with aromatic or conjugated systems in similar hydrochlorides .
Toxicological and Metabolic Profiles
- Adamantane-based compounds (e.g., 1-Aminoadamantane HCl) are associated with CNS penetration but low acute toxicity. The hydroxymethyl group may facilitate faster renal clearance compared to purely lipophilic analogs .
- Structural analogs like 2-(Dimethylaminomethyl)-1-cyclohexanone HCl are used in synthetic intermediates, indicating manageable toxicity profiles under controlled conditions .
Biological Activity
The compound (1-Amino-2-adamantyl)methanol;hydrochloride , also known by its CAS number 2580238-46-4, is a derivative of adamantane that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, with a focus on its antimicrobial and anticancer effects.
Chemical Structure and Properties
Chemical Structure:
- The structure of (1-Amino-2-adamantyl)methanol consists of an adamantane core with an amino group and a hydroxymethyl group. This unique structure contributes to its biological activity.
Physical Properties:
- Molecular Formula: C11H17ClN
- Molecular Weight: 201.72 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effective inhibition.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antibiotics, particularly against resistant strains.
Anticancer Activity
The anticancer effects of this compound have also been explored. Studies show that it can inhibit the proliferation of various cancer cell lines through apoptosis induction.
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HeLa (Cervical) | 15.0 |
The mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis via caspase activation pathways.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Antimicrobial Mechanism:
- The compound inhibits bacterial cell wall synthesis and disrupts membrane integrity, leading to cell lysis.
- Anticancer Mechanism:
- It interferes with DNA replication processes and activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial load in treated samples compared to controls, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with flow cytometry analyses confirming increased apoptosis rates in treated cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-Amino-2-adamantyl)methanol hydrochloride, and how can reaction efficiency be validated experimentally?
- Methodological Answer : The synthesis of adamantane-derived amines often involves reductive amination or nucleophilic substitution under anhydrous conditions. For example, lithium aluminum hydride (LiAlH) in tetrahydrofuran (THF) can reduce intermediates like nitriles or amides to primary amines, as seen in analogous adamantane derivatives . Reaction progress should be monitored via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate/glacial acetic acid/hydrochloric acid (11:7:1:1 v/v), with ninhydrin staining for amine detection . Yield optimization may require inert atmosphere conditions to prevent hydrolysis of intermediates.
Q. Which analytical techniques are prioritized for confirming the structural integrity and purity of (1-Amino-2-adamantyl)methanol hydrochloride?
- Methodological Answer :
- FTIR Spectroscopy : Identify functional groups (e.g., -NH, -OH) via characteristic peaks (N-H stretch: 3300–3500 cm; O-H stretch: 3200–3600 cm) .
- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., DO or DMSO-d) resolve adamantane ring protons (δ 1.5–2.5 ppm) and methanol-derived protons (δ 3.3–4.0 ppm) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) separate impurities, while mass spectrometry confirms molecular ion peaks (e.g., [M+H] for CHClNO) .
Advanced Research Questions
Q. How can enantiomeric resolution of (1-Amino-2-adamantyl)methanol hydrochloride be achieved, and what chiral stationary phases are effective?
- Methodological Answer : Chiral separation requires high-performance liquid chromatography (HPLC) with cellulose-based chiral columns (e.g., Chiralpak IC or OD-H). Mobile phases like hexane/isopropanol (80:20) with 0.1% diethylamine enhance resolution by suppressing silanol interactions. Detection via polarimetry or circular dichroism (CD) validates enantiopurity. For preparative-scale isolation, simulated moving bed (SMB) chromatography improves throughput .
Q. What experimental strategies mitigate data contradictions in stability studies under varying pH and temperature?
- Methodological Answer : Stability profiling should include:
- Accelerated Degradation Studies : Expose the compound to buffers (pH 1–13) at 40–60°C for 7–14 days. Monitor degradation via HPLC and identify by-products (e.g., oxidation products or adamantane ring decomposition) .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at 25°C. Contradictions arise from solvent choice (e.g., aqueous vs. organic), necessitating control experiments in inert atmospheres to isolate hydrolysis vs. thermal effects .
Q. How is the compound’s binding affinity to neurological targets quantified, and what in vitro assays minimize false positives?
- Methodological Answer : Radioligand binding assays (e.g., H-labeled competitors) on membrane preparations from transfected cells (e.g., HEK293 expressing NMDA or σ receptors) quantify IC values. Non-specific binding is minimized using 1% bovine serum albumin (BSA) in assay buffers. Surface plasmon resonance (SPR) with immobilized receptor proteins provides real-time kinetic data (k, k) .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across studies, and how can reproducibility be improved?
- Methodological Answer : Yield discrepancies often stem from:
- Moisture Sensitivity : Adamantane intermediates (e.g., chloroethylamines) hydrolyze rapidly; use Schlenk lines for anhydrous handling .
- Catalyst Purity : Trace metals in commercial LiAlH reduce efficiency; recrystallize reagents or use ultra-pure grades.
- By-Product Formation : Monitor reactions with LC-MS to detect side products (e.g., over-reduced alcohols) and adjust stoichiometry .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




